![molecular formula C16H21N3O4 B2902318 methyl 5-{[cyano(oxolan-3-yl)methyl]carbamoyl}-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate CAS No. 1258675-00-1](/img/structure/B2902318.png)
methyl 5-{[cyano(oxolan-3-yl)methyl]carbamoyl}-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Molecular Structure Analysis
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of the nitrogen atom in the ring can significantly affect the compound’s chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrrole derivatives, for example, are often stable and have low reactivity due to the aromaticity of the pyrrole ring .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-[[cyano(oxolan-3-yl)methyl]carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-4-11-13(16(21)22-3)9(2)14(18-11)15(20)19-12(7-17)10-5-6-23-8-10/h10,12,18H,4-6,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJSFOPDHNEXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N1)C(=O)NC(C#N)C2CCOC2)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2902235.png)
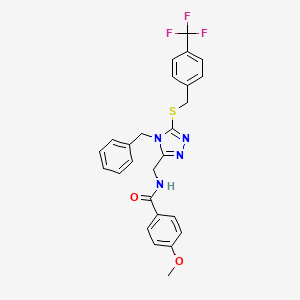
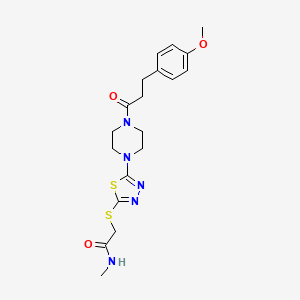
![7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2902238.png)
![3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2902239.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2902242.png)
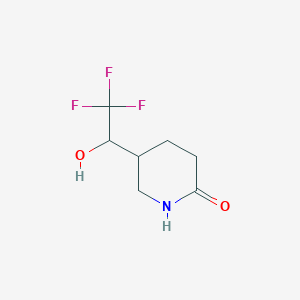
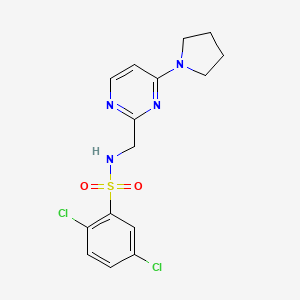
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2902249.png)
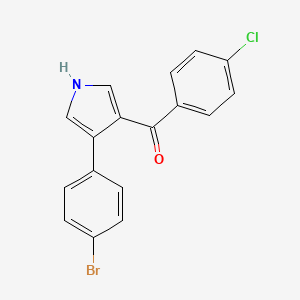
![3-(2,4-dimethoxyphenyl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2902252.png)
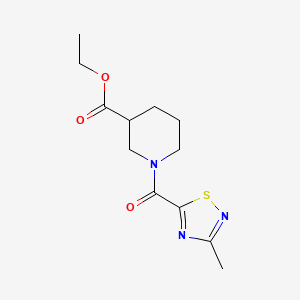
![N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2902256.png)
![3,6-Dichloro-2-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2902257.png)
